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Compound of Interest

Compound Name: (-)-Sotalol

Cat. No.: B1681962 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of the distinct pharmacological and pharmacokinetic

profiles of the R(-)- and S(+)-enantiomers of Sotalol, a critical antiarrhythmic agent.

Introduction
Sotalol is a well-established antiarrhythmic agent utilized for the management of both

ventricular and supraventricular arrhythmias.[1] It is unique among antiarrhythmics as it

possesses pharmacological properties of both Vaughan-Williams Class II (beta-adrenergic

blockade) and Class III (action potential duration prolongation).[1] Sotalol is administered

clinically as a racemic mixture, containing equal amounts of two stereoisomers: R(-)-Sotalol
and S(+)-Sotalol.[2][3]

Crucially, these enantiomers exhibit significant stereospecificity in their pharmacological

actions. The l-enantiomer, R(-)-Sotalol, is responsible for virtually all of the drug's beta-

blocking (Class II) activity, while both enantiomers contribute equally to the potassium channel-

blocking (Class III) effects.[2][4] This technical guide provides a comprehensive overview of the

stereospecific effects of the sotalol enantiomers, presenting key quantitative data, experimental

methodologies, and relevant signaling pathways to support research and development efforts.
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Caption: Pharmacological profile of Sotalol enantiomers.

Stereoselective Pharmacodynamics
The primary distinction between the sotalol enantiomers lies in their interaction with beta-

adrenergic receptors.

Beta-Adrenergic Blockade (Class II Effect)
The beta-blocking activity of sotalol is almost exclusively attributed to the R(-)-enantiomer.[4]

The S(+)-enantiomer has significantly lower affinity for beta-adrenergic receptors.[2][3] This

stereoselectivity results in pronounced differences in hemodynamic effects. In animal models,

R(-)-sotalol and the racemate cause significant reductions in heart rate and cardiac

contractility, whereas S(+)-sotalol has only slight and transient hemodynamic effects, even at

high doses.[5]

Table 1: Comparative Beta-Blocking Potency of Sotalol Enantiomers
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Parameter
R(-)-Sotalol (l-
Sotalol)

S(+)-Sotalol (d-
Sotalol)

Racemic (dl-
Sotalol)

Reference

Relative

Potency (vs.

Racemate)

1.6 - 3.2 times 1/12 - 1/14th 1.0 [6]

Receptor Affinity High
30 to 60 times

lower than R(-)
- [2][3]

| Beta-Blockade Ki | 650 ng/mL | 38,000 ng/mL | - |[7] |

Potassium Channel Blockade (Class III Effect)
In contrast to the Class II effects, the Class III antiarrhythmic action is not stereospecific. Both

R(-)- and S(+)-sotalol are equipotent in their ability to block cardiac potassium channels,

specifically the hERG (human Ether-à-go-go-Related Gene) channel which mediates the rapid

delayed rectifier K+ current (IKr).[8][9] This blockade slows the repolarization phase of the

cardiac action potential, thereby prolonging the action potential duration (APD) and the

effective refractory period (ERP) in atrial and ventricular tissues.[8][10] This effect is manifested

on the surface electrocardiogram (ECG) as a dose-dependent prolongation of the QT interval.

[11]

Table 2: Electrophysiological Effects (Class III) of Sotalol Enantiomers
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Parameter
R(-)-Sotalol (l-
Sotalol)

S(+)-Sotalol (d-
Sotalol)

Finding Reference

APD & ERP

Prolongation

Concentration-
dependent
increase

Concentration-
dependent
increase

Effects of the
two isomers
were not
significantly
different;
considered
equipotent.

[8]

APD90 Increase

(Purkinje Fibers)

+54% (at 27.2

µg/ml)

+38% (at 27.2

µg/ml)

Both isomers

produce

significant,

concentration-

dependent

increases in

APD.

[8]

ERP Increase

(Purkinje Fibers)

+49% (at 27.2

µg/ml)

+49% (at 27.2

µg/ml)

Both isomers

produce

significant,

concentration-

dependent

increases in

ERP.

[8]

QTc Interval

Prolongation

(Human)

Yes Yes

Both prolong the

QTc interval;

effect is dose-

and

concentration-

dependent for d-

sotalol.

[11]

| hERG Channel Block | Yes | Yes | Both enantiomers have comparable binding affinities to the

hERG channel. |[7] |
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Signaling Pathways and Molecular Interactions
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Caption: Inhibition of the Beta-Adrenergic signaling pathway by R(-)-Sotalol.

Mechanism of Class III Action at the hERG Channel
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Caption: Blockade of the hERG potassium channel by both Sotalol enantiomers.

Pharmacokinetics
Studies in healthy human volunteers have demonstrated that the pharmacokinetics of sotalol

are not stereoselective following the oral administration of the racemic mixture.[12] Both

enantiomers exhibit similar plasma concentrations, clearance rates, and elimination half-lives.

[12] Sotalol is well-absorbed, not metabolized, not significantly bound to plasma proteins, and

is primarily eliminated unchanged by the kidneys.[2]

Table 3: Pharmacokinetic Parameters of Sotalol Enantiomers in Healthy Volunteers (160 mg

oral dose)

Parameter
S(+)-Sotalol (S-
STL)

R(-)-Sotalol (R-
STL)

P-value Reference

AUC (mg/L·h) 6.95 ± 0.85 6.76 ± 1.2 > 0.05 [12]

Cmax (ng/mL) 615 ± 167 619 ± 164 > 0.05 [12]

Tmax (h) 3.13 ± 0.60 3.13 ± 0.60 > 0.05 [12]

Mean Residence

Time (h)
13.2 ± 1.2 12.9 ± 1.8 > 0.05 [12]

Renal Clearance

(L/h)
8.98 ± 1.5 9.46 ± 2.3 > 0.05 [12]

(Data presented as mean ± standard deviation)

Key Experimental Protocols
In Vivo Assessment of Beta-Blockade and
Electrophysiology (Anesthetized Dog Model)
This protocol is designed to evaluate the relative beta-blocking potency and effects on cardiac

refractoriness.

Model: Anesthetized dogs.[6]
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Beta-Blockade Assessment: Relative potency is determined by the ability of d-, l-, or dl-

sotalol to antagonize isoproterenol-induced increases in heart rate and decreases in diastolic

blood pressure.[6]

Electrophysiology Assessment: His bundle electrogram (HBE) recordings and the extra-

stimulus technique at a constant pacing cycle length are used to measure changes in atrial

(A-ERP) and ventricular (V-ERP) effective refractory periods, as well as AV nodal conduction

(AH interval).[6]

Dosing: Compounds are administered intravenously at various dose levels (e.g., d-sotalol: 1,

4, 16 mg/kg; l-sotalol: 0.25, 1, 4 mg/kg).[6]

In Vitro Electrophysiology (Isolated Cardiac Muscle)
This protocol assesses the direct effects of the enantiomers on the cardiac action potential.

Model: Isolated cardiac tissues, such as rabbit ventricular muscle or canine Purkinje fibers.

[8]

Methodology: Standard microelectrode techniques are used to impale cardiac cells and

record transmembrane action potentials.[8]

Parameters Measured: Action potential duration at 50% and 90% repolarization (APD50,

APD90) and the effective refractory period (ERP) are measured at baseline and after

superfusion with varying concentrations of the sotalol isomers.[8]

Stereospecific Pharmacokinetic Analysis (Human)
This protocol determines the pharmacokinetic profile of each enantiomer in humans.

Design: Healthy male volunteers receive a single oral dose of racemic sotalol (e.g., 160 mg).

[12]

Sample Collection: Serial plasma and urine samples are collected over a 24-hour period.[12]

Analytical Method: Sotalol enantiomer concentrations in plasma and urine are determined

using a validated stereospecific high-performance liquid chromatography (HPLC) assay.[12]
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Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, and renal clearance

are calculated for each enantiomer separately.[12]

Experimental Workflow: Human Pharmacokinetic Analysis
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Caption: Workflow for stereospecific pharmacokinetic analysis in humans.

Conclusion and Implications
The pharmacological actions of racemic sotalol are a composite of the distinct properties of its

R(-) and S(+) enantiomers. The stereospecificity is clear:

R(-)-Sotalol: Possesses both potent non-selective beta-blocking (Class II) activity and

potassium channel-blocking (Class III) activity.

S(+)-Sotalol: Functions as a "pure" Class III agent, with equipotent potassium channel-

blocking activity but negligible beta-blocking effects.[2][6]

The pharmacokinetics of the enantiomers are not stereoselective in healthy individuals.[12]

This detailed understanding is crucial for drug development professionals. The existence of

S(+)-sotalol as a pure Class III agent has prompted clinical investigation into its potential use,

separating the desired repolarization-prolonging effects from the hemodynamic consequences

of beta-blockade.[11] Conversely, the combined actions of both enantiomers in the racemic

mixture provide a unique therapeutic profile that has been a mainstay in arrhythmia

management for decades.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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